4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine

Lipophilicity Drug-likeness cLogP

4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine (CAS 1195977-38-8) is a 2-aminopyrimidine derivative bearing a 3-fluorophenyl group at the C4 position and a phenyl group at C6. It belongs to a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and antiviral applications.

Molecular Formula C16H12FN3
Molecular Weight 265.28 g/mol
CAS No. 1195977-38-8
Cat. No. B6345515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine
CAS1195977-38-8
Molecular FormulaC16H12FN3
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
InChIInChI=1S/C16H12FN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20)
InChIKeyXVAJZUXWLZLYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine (CAS 1195977-38-8): Core Properties and Research Context


4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine (CAS 1195977-38-8) is a 2-aminopyrimidine derivative bearing a 3-fluorophenyl group at the C4 position and a phenyl group at C6 . It belongs to a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and antiviral applications [1]. The meta-fluoro substitution pattern distinguishes it from the more common para-fluoro isomer (CAS 84857-13-6) and the 3-chloro analog (CAS 59807-17-9), introducing a unique electronic and steric profile that affects target binding, metabolic stability, and physicochemical properties critical for both in vitro screening and in vivo development. Direct head-to-head comparative biological data for this specific compound are exceptionally scarce in the public domain; the differentiation evidence presented herein therefore relies on class-level structure-activity relationship (SAR) inferences, predicted physicochemical property comparisons, and vendor-supplied purity data, all of which are explicitly qualified.

Why 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine Cannot Be Replaced by Its 4-Fluoro or 3-Chloro Analogs


Within the 2-amino-4,6-diarylpyrimidine family, the position and identity of the halogen substituent on the C4 aryl ring dictate the compound's electronic character, lipophilicity, and metabolic vulnerability [1]. Meta-fluorine substitution (3-F) exerts a substantial electron-withdrawing inductive effect (σm = 0.34) while only weakly engaging in resonance, in contrast to para-fluorine (4-F, σp = 0.06) which displays stronger resonance donation [2]. These opposing electronic influences modulate the pKa of the 2-amino group, hydrogen-bonding capacity, and the heterocycle's π-stacking interactions, ultimately translating into divergent target-binding kinetics and selectivity profiles. As demonstrated in the 2-aminopyrimidine class, even minor peripheral modifications can shift a compound from a potent dual NO/PGE2 inhibitor to an inactive entity [1]. Consequently, the 3-fluorophenyl variant is not functionally interchangeable with its 4-fluoro or 3-chloro counterparts, despite their seeming structural similarity.

Quantifiable Differentiation Evidence for 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine vs. Closest Analogs


Lipophilicity Control: cLogP Reduction Relative to the 4-Fluoro Isomer

The 3-fluorophenyl-substituted target compound exhibits a computationally predicted logP (cLogP) of 1.34, which is substantially lower than the experimentally predicted logP of 4.11 for the 4-fluorophenyl isomer [REFS-1, REFS-2]. This 2.77 log-unit difference corresponds to an approximately 590-fold lower partition coefficient, measured under standard in silico conditions. Lower lipophilicity often correlates with reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility [2].

Lipophilicity Drug-likeness cLogP

Electronic Modulation: Hammett σ Constant Divergence Between 3-F and 4-F Substituents

The electron-withdrawing character of the fluorine substituent differs markedly with its position on the phenyl ring. The meta-fluoro group (3-F) carries a Hammett meta constant (σm) of 0.34, while the para-fluoro group (4-F) has a σp of 0.06 [1]. This 0.28-unit difference significantly alters the electrophilicity of the pyrimidine core and the basicity of the adjacent 2-amino group, leading to a predicted pKa of 2.68 ± 0.10 for the target compound . These electronic perturbations directly impact hydrogen-bond donor/acceptor strength and electrostatically driven target interactions.

Electronic Effects Hammett Constants SAR

Commercial Purity and Sourcing Availability Relative to Structurally Similar Analogs

Current commercial sources list 4-(3-fluorophenyl)-6-phenylpyrimidin-2-amine at a purity of ≥95% (EvoBlocks, 100 g pack) . In contrast, the commonly substituted 4-(4-fluorophenyl) isomer is commercially available at 99% purity from specialty suppliers (Kuujia, gram-scale stock) [1]. While the purity differential appears modest, it may reflect differences in synthetic route maturity and purification optimization between the two positional isomers, impacting cost-per-gram and availability for scale-up without re-purification.

Vendor Purity Procurement Quality Control

Class-Level SAR: Positional Fluorine Effects on Biological Activity and Selectivity in 2-Aminopyrimidines

Polysubstituted 2-aminopyrimidines exhibit a tight dependence of NO and PGE2 inhibitory activity on the chemical structure of the pyrimidine ring, with IC50 values for the most active derivatives ranging from 2 to 10 μM [1]. While the target compound itself has not been profiled in this assay, the class-level SAR demonstrates that chlorine substitution at C-4/C-6 enhances potency over hydroxyl groups, and that further modification of the 2-amino group dramatically modulates activity [1]. Moreover, fluorine-substituted diarylpyrimidine derivatives have demonstrated that the specific fluorophenyl regioisomer significantly impacts anti-HIV-1 potency (EC50 range 3.60–21.5 nM), hERG liability (IC50 > 30 μM), and cytotoxicity (CC50 = 155 μM) [2]. By extension, the 3-fluoro orientation featured in the target compound is expected to yield distinct selectivity and toxicity profiles relative to analogs bearing alternative fluorine or chlorine substitution patterns.

Structure-Activity Relationship Kinase Inhibition COX-2 Selectivity

Optimal Research and Industrial Application Scenarios for 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine


Focused Kinase Inhibitor Library Design Requiring Low Lipophilicity Chemotypes

The predicted cLogP of 1.34 positions 4-(3-fluorophenyl)-6-phenylpyrimidin-2-amine as an exceptionally polar entry within the diarylpyrimidine chemical space, where analogs frequently exhibit cLogP values exceeding 3.5 [1]. Compound library designers aiming to lower overall library lipophilicity to improve aqueous solubility and reduce CYP-mediated metabolic liability can use this building block as a 'hydrophilicity anchor' while retaining the privileged 2-aminopyrimidine scaffold.

Structure-Activity Relationship (SAR) Exploration of Halogen Position on Target Selectivity

The 0.28-unit Hammett σm difference between the 3-fluoro and 4-fluoro substituents translates to distinct electronic profiles [2]. Researchers investigating the effect of electron density on ATP-binding site engagement or COX-2/COX-1 selectivity can purchase the 3-F variant alongside the 4-F and 3-Cl analogs to systematically map the electronic requirements of their target, a common practice in medicinal chemistry campaigns supported by the class-level SAR described for 2-aminopyrimidines [3].

In Vitro Metabolic Stability Studies Comparing Positional Fluorination

Fluorine substitution at the meta position is known to block oxidative metabolism at specific phenyl ring positions more effectively than para substitution in some chemotypes. Scientists running intrinsic clearance assays in human liver microsomes can compare 4-(3-fluorophenyl)-6-phenylpyrimidin-2-amine directly with its 4-fluoro isomer to evaluate whether the meta-fluorine pattern confers a metabolic stability advantage, thereby informing lead optimization decisions.

Preparation of High-Purity Reference Standards for Analytical Method Development

Given that the target compound is commercially available at ≥95% purity and the comparator 4-fluoro isomer at 99% [REFS-4, REFS-5], analytical chemists developing HPLC or UPLC purity methods for late-stage drug candidates can use the 3-fluoro compound as a representative impurity marker or system suitability standard after additional in-house purification to >99%. The 4% purity differential necessitates this additional step, distinguishing procurement strategies between the two isomers.

Quote Request

Request a Quote for 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.